DBED dihydrochloride

Description

Current toxicity databases categorize it without detailed pharmacological data, underscoring the need for further research into its properties and applications.

Properties

IUPAC Name |

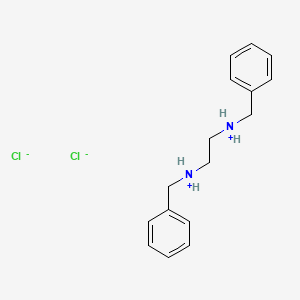

benzyl-[2-(benzylazaniumyl)ethyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBGFGGNLREHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-28-3 (Parent) | |

| Record name | Benzathine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3412-76-8 | |

| Record name | Benzathine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003412768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-dibenzylethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

DBED dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Sodium borohydride is a common reducing agent used under mild conditions.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

DBED dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It has applications in the study of enzyme activity and protein interactions.

Medicine: It is used in the synthesis of pharmaceutical compounds and as an intermediate in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DBED dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrochloride salts are common in pharmaceuticals and industrial chemicals. Below is a comparative analysis of DBED dihydrochloride with structurally or functionally analogous compounds:

Diphenhydramine Hydrochloride

- Primary Use : Antihistamine for allergy relief and sleep aid .

- Key Properties :

- Water-soluble hydrochloride salt improves oral bioavailability.

- Stability under standard storage conditions (pH-dependent degradation).

Chlorhexidine Dihydrochloride

- Primary Use : Broad-spectrum antiseptic in medical and dental applications .

- Key Properties :

- Dihydrochloride form enhances aqueous solubility for topical use.

- Bactericidal efficacy at low concentrations (0.02–0.1% solutions).

- Distinction from this compound :

General Properties of Dihydrochloride Salts

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing DBED dihydrochloride, and how can researchers ensure reproducibility?

- Methodological Guidance: Synthesis should follow stoichiometric ratios (e.g., 2:1 base-to-HCl for dihydrochloride salts ) and include detailed characterization via NMR, HPLC, and mass spectrometry. Reproducibility requires transparent reporting of solvents, temperatures, and purification steps, as emphasized in experimental sections of journals like Beilstein Journal of Organic Chemistry . Purity (>99%) should align with COA standards .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound in aqueous solutions?

- Methodological Guidance: Use HPLC with UV detection for purity analysis and accelerated stability studies (e.g., 40°C/75% RH) to assess degradation. Include mass balance calculations and impurity profiling, referencing guidelines from Chemical Toxicity Database protocols .

Q. How can researchers design initial biological assays to evaluate this compound's activity while minimizing confounding variables?

- Methodological Guidance: Employ dose-response curves with negative controls (e.g., solvent-only groups) and validate assays using established inhibitors/agonists (e.g., LSD1 inhibitors for comparative analysis ). Ensure cell line selection aligns with target pathways, as discussed in Biochemistry (Moscow) experimental design standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's hypothesized mechanism of action across different cellular models?

- Methodological Guidance: Conduct orthogonal assays (e.g., CRISPR knockdowns, isotopic labeling) to validate target engagement. Use meta-analysis of existing data to identify model-specific variables (e.g., pH, efflux pump activity ), as recommended in Extended Essay Guide critical evaluation frameworks .

Q. How should researchers design experiments to investigate this compound's stability under physiological versus experimental storage conditions?

- Methodological Guidance: Compare degradation kinetics in PBS (pH 7.4) versus lyophilized storage using Arrhenius equation modeling. Include LC-MS/MS to identify degradation byproducts, adhering to Beilstein Journal’s supplementary data guidelines .

Q. What comparative methodologies are suitable for analyzing this compound's efficacy against structurally similar compounds (e.g., NUCC-390 dihydrochloride)?

- Methodological Guidance: Perform molecular docking studies and free-energy perturbation calculations to compare binding affinities. Validate findings with in vitro functional assays (e.g., CXCR4 receptor internalization assays ), ensuring alignment with Chemistry 409 resource evaluation principles .

Q. How can researchers address reproducibility challenges in this compound synthesis across laboratories with varying equipment?

- Methodological Guidance: Standardize protocols using ICH Q6A guidelines and inter-lab validation studies. Document equipment tolerances (e.g., rotavap pressure ranges) and provide alternative methods (e.g., column chromatography vs. recrystallization), as outlined in Instructions for Authors .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in complex biological systems?

- Methodological Guidance: Apply nonlinear regression models (e.g., Hill equation) and ANOVA with post-hoc corrections for multiple comparisons. Use tools like GraphPad Prism, ensuring transparency in raw data deposition, per Extended Essay Guide data presentation standards .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using independent techniques (e.g., Western blot + qPCR for gene expression) and apply Bradford Hill criteria for causality assessment .

- Ethical Compliance : Declare conflicts of interest and obtain institutional approval for human/animal studies, as mandated by APPLICATION FOR RESEARCH INVOLVING HUMAN SUBJECTS frameworks .

- Literature Synthesis : Prioritize primary sources (e.g., Journal of Organic Chemistry) over vendor catalogs, avoiding non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.